1-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
Description
1-[(4-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a piperazine derivative characterized by a 4-chlorobenzyl group at the N1 position and a 1,2,5-thiadiazole ring at the N4 position. Piperazine derivatives are renowned for their versatility in medicinal chemistry, often exhibiting antihistaminic, antipsychotic, or antimicrobial activities depending on substituent groups .
Properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c14-12-3-1-11(2-4-12)10-17-5-7-18(8-6-17)13-9-15-19-16-13/h1-4,9H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZPLZRHXXVDSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperazine-Thiadiazole Intermediate
The thiadiazole moiety is first introduced to the piperazine ring. 1,2,5-Thiadiazole-3-amine undergoes cyclocondensation with glyoxal in the presence of hydrochloric acid to form 3-chloro-1,2,5-thiadiazole. This intermediate reacts with piperazine in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding 4-(1,2,5-thiadiazol-3-yl)piperazine.
Benzylation with 4-Chlorobenzyl Chloride
The piperazine-thiadiazole intermediate is subsequently benzylated using 4-chlorobenzyl chloride. This step employs potassium carbonate as a base in DMF at 60–80°C for 6–8 hours. The reaction proceeds via an SN2 mechanism, where the piperazine’s secondary amine attacks the electrophilic benzyl carbon.
Reaction Scheme:
Alternative Synthetic Strategies
Reductive Amination
An alternative route involves reductive amination between 4-chlorobenzaldehyde and 4-(1,2,5-thiadiazol-3-yl)piperazine. Sodium cyanoborohydride in methanol at pH 4–5 facilitates imine formation and subsequent reduction, though yields are typically lower (45–55%) compared to nucleophilic substitution.
Solid-Phase Synthesis
For high-throughput applications, solid-phase synthesis using Wang resin has been explored. The resin-bound piperazine is sequentially functionalized with thiadiazole and 4-chlorobenzyl groups, followed by cleavage with trifluoroacetic acid. This method achieves 70–75% purity but requires extensive purification.
Optimization of Reaction Conditions
Critical parameters influencing yield and selectivity include solvent polarity, base strength, and temperature.
Solvent Screening
Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states. Non-polar solvents (e.g., toluene) result in incomplete conversion (<30%).
Table 1: Solvent Impact on Benzylation Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 92 | 98 |
| DMSO | 90 | 88 | 97 |
| Acetonitrile | 70 | 65 | 95 |
| Toluene | 110 | 28 | 85 |
Base Selection
Weak bases (e.g., K₂CO₃) minimize side reactions such as N-oxide formation. Strong bases (e.g., NaOH) promote hydrolysis of the thiadiazole ring, reducing yields by 20–30%.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to enhance efficiency. A tubular reactor operating at 100°C with a residence time of 30 minutes achieves 94% conversion, compared to 88% in batch processes.
Catalyst Recycling
Palladium on carbon (Pd/C) catalysts used in intermediate steps are recovered via microfiltration, reducing costs by 15–20%.
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol/water (3:1 v/v), yielding colorless crystals with 99.5% purity.
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual 4-chlorobenzyl chloride (<0.1%).
Table 2: Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | DSC |
| 294.80 | HRMS | |
| Purity | 99.5% | HPLC (254 nm) |
Challenges and Limitations
-
Thiadiazole Instability : Prolonged heating above 100°C degrades the thiadiazole ring, necessitating strict temperature control.
-
Byproduct Formation : N,N-Dibenzylated byproducts constitute 5–7% of the product mix, requiring careful chromatography.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated compounds.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a drug candidate in treating various diseases, particularly infections and cancers. Its structural characteristics allow it to interact with specific biological targets, which can lead to significant therapeutic effects.
Antimicrobial Properties
Research indicates that 1-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine exhibits antimicrobial activity against several pathogens. The mechanism involves inhibiting key enzymes or disrupting cellular processes in bacteria and fungi, making it a candidate for developing new antibiotics.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties through mechanisms such as inducing apoptosis (programmed cell death) and inhibiting tumor cell proliferation. By targeting specific signaling pathways involved in cancer progression, it shows promise as an adjunct therapy in oncology.
Research Tool in Biochemical Studies
This compound serves as a valuable research tool for studying enzyme interactions and cellular pathways. Its ability to modulate enzyme activity makes it useful in elucidating biochemical mechanisms underlying various diseases.
Enzyme Interaction Studies
This compound has been utilized in studies examining its effects on different enzymes. These studies help identify potential drug targets and contribute to the understanding of metabolic pathways.
Structure-Activity Relationship (SAR) Studies
The unique structural features of this compound allow for the exploration of structure-activity relationships (SAR). Modifications to the piperazine ring or the thiadiazole moiety can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.
| Modification | Effect | Potential Application |
|---|---|---|
| Substitution on piperazine | Increased potency against specific targets | Targeted cancer therapies |
| Variations in thiadiazole structure | Altered solubility and bioavailability | Improved drug formulations |
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural and functional differences between the target compound and analogues from the evidence:
*Calculated based on molecular formula.
Key Observations:
- Substituent Impact on Activity: The 1,2,5-thiadiazole group in the target compound distinguishes it from antihistamines like meclizine and buclizine, which feature bulkier lipophilic groups (e.g., benzhydryl or tert-butylbenzyl) linked to antihistaminic activity . Thiadiazole’s electron-deficient nature may enhance interactions with enzymes or receptors involved in redox processes or microbial growth .
- Synthetic Routes: The target compound’s synthesis likely parallels methods for similar piperazine derivatives, such as nucleophilic substitution (e.g., alkylation of piperazine with 4-chlorobenzyl chloride) followed by coupling with thiadiazole precursors . describes alkylation of 1-(4-chlorophenyl)piperazine with iodopentanone derivatives, a strategy adaptable for thiadiazole incorporation .
Pharmacological and Physicochemical Properties
Antihistaminic Activity
- Meclizine and buclizine () demonstrate potent H1 receptor antagonism, attributed to their bulky benzhydryl groups enhancing lipid solubility and blood-brain barrier penetration. The target compound’s thiadiazole group, being less lipophilic, may reduce central nervous system (CNS) activity but improve peripheral selectivity .
Antimicrobial Potential
- Azole-containing piperazines () exhibit broad-spectrum antimicrobial activity (MIC: 3.1–25 µg/mL), with imidazole/benzimidazole moieties contributing to fungal cytochrome P450 inhibition. The 1,2,5-thiadiazole group in the target compound may similarly disrupt microbial enzymes or nucleic acid synthesis .
Metabolic Stability
Biological Activity
1-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic compound notable for its structural components, which include a piperazine ring, a chlorophenyl group, and a thiadiazole moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is CHClNS and it has a molecular weight of approximately 280.78 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It influences various biochemical pathways related to cell signaling and metabolism, potentially modulating gene expression and other cellular functions. The presence of both the piperazine and thiadiazole rings enhances its interaction with biological targets, which can lead to therapeutic effects such as antimicrobial and anticancer activities.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains. Studies suggest that it may inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or alter membrane permeability.
- Anticancer Properties : Preliminary findings indicate that this compound may possess cytotoxic effects against multiple cancer cell lines. Its mechanism likely involves inducing apoptosis or inhibiting cell proliferation through interaction with specific oncogenic pathways .
Case Studies
- Antimicrobial Efficacy : In vitro studies have shown that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the compound's cytotoxic effects on several human cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and MCF-7 (breast cancer). Results indicated IC values ranging from 5 to 10 µM, suggesting potent anticancer activity .
Comparative Data Table
Synthesis and Modifications
The synthesis of this compound typically involves nucleophilic substitution reactions using 4-chlorobenzyl chloride and 4-(1,2,5-thiadiazol-3-yl)piperazine in the presence of a base like potassium carbonate in DMF at elevated temperatures. Further modifications of the compound could enhance its biological activity or lead to the development of new derivatives with improved pharmacological profiles.
Q & A
Q. Efficiency Comparison :
| Method | Purity Achieved | Yield Loss |
|---|---|---|
| HPLC | >99% | 15–20% |
| Recrystallization | 95–98% | 10% |
Advanced: How does the compound's stability profile under varying pH and temperature conditions impact its suitability for long-term pharmacological studies?
Methodological Answer:
Conduct accelerated stability studies:
pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours; monitor degradation via HPLC .
Thermal Stability : Use TGA/DSC to determine decomposition onset temperature (>150°C ideal for storage) .
Q. Key Findings :
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Acidic (pH < 3) | Piperazine ring hydrolysis | Use enteric coatings for oral delivery |
| Alkaline (pH > 8) | Thiadiazole ring opening | Store in inert atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
